molecular formula C9H17NO B14075827 1-(1-Ethylpiperidin-3-yl)ethan-1-one

1-(1-Ethylpiperidin-3-yl)ethan-1-one

Cat. No.: B14075827
M. Wt: 155.24 g/mol
InChI Key: MQILSGDWXHBXOK-UHFFFAOYSA-N
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Description

1-(1-Ethylpiperidin-3-yl)ethan-1-one (CAS 861591-61-9) is a piperidine-based chemical building block with the molecular formula C 9 H 17 NO and a molecular weight of 155.24 g/mol . This compound serves as a valuable intermediate in medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules targeting inflammatory pathways. Piperidine derivatives are of significant interest in pharmaceutical development, as they are frequently explored as core structures in potential therapeutics. Recent research highlights the role of similar piperidine-containing compounds as potent inhibitors of the NLRP3 inflammasome, a key driver in a wide range of inflammatory diseases such as arthritis, Alzheimer's disease, and cardiovascular conditions . Furthermore, structurally related piperidine derivatives have been investigated as soluble epoxide hydrolase (sEH) inhibitors, which represent a promising therapeutic approach for treating inflammation-induced pain, acute pancreatitis, and sepsis . Researchers can utilize this ketone-functionalized piperidine to explore these and other biological targets, leveraging its structure for hit-to-lead optimization and structure-activity relationship (SAR) studies. Please note : This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-ethylpiperidin-3-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-3-10-6-4-5-9(7-10)8(2)11/h9H,3-7H2,1-2H3

InChI Key

MQILSGDWXHBXOK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)C(=O)C

Origin of Product

United States

Preparation Methods

N-Ethylation Followed by C3 Acetylation

A two-step approach involving sequential nitrogen alkylation and carbon acetylation has been proposed as a primary synthetic pathway.

Step 1: Synthesis of 1-Ethylpiperidine
Piperidine undergoes N-alkylation using ethyl bromide in the presence of potassium carbonate (K$$2$$CO$$3$$) as a base. This reaction typically proceeds in dichloromethane (CH$$2$$Cl$$2$$) at reflux temperatures (40–50°C) for 5–8 hours, yielding 1-ethylpiperidine with efficiencies exceeding 85%.

Step 2: Directed C3 Acetylation
The introduction of the acetyl group at the third carbon position necessitates selective functionalization. A plausible method involves:

  • Lithiation : Treating 1-ethylpiperidine with lithium diisopropylamide (LDA) at −78°C to deprotonate the C3 position.
  • Acetylation : Quenching the lithiated intermediate with acetyl chloride to form this compound.

This approach mirrors methodologies used for analogous piperidine derivatives, where strong bases enable regioselective deprotonation.

Catalytic Hydrogenation of Pyridine Precursors

Industrial-scale production may leverage catalytic hydrogenation of substituted pyridines. For example:

  • Synthesis of 3-Acetyl-1-ethylpyridine : Reacting pyridine with ethylamine and acetyl chloride under Friedel-Crafts conditions.
  • Hydrogenation : Reducing the aromatic pyridine ring to piperidine using palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas (H$$_2$$) at 50–100 psi and 80–120°C.

This method offers scalability but requires precise control over reaction conditions to avoid over-reduction or side reactions.

Phase Transfer Catalyst-Mediated Substitution

Adapting methodologies from triazole synthesis, a substitution reaction could be employed:

  • Chlorination : Introduce a chloride leaving group at the C3 position of 1-ethylpiperidine using thionyl chloride (SOCl$$_2$$).
  • Acetylide Substitution : React 3-chloro-1-ethylpiperidine with sodium acetylide in a tetrahydrofuran (THF)-water biphasic system with a phase transfer catalyst (e.g., PEG-1000).

Optimal conditions derived from analogous reactions suggest yields up to 98.4% at 65°C over 5 hours.

Reaction Optimization and Parameter Analysis

Temperature and Solvent Effects

Comparative studies of N-alkylation reactions reveal that polar aprotic solvents (e.g., CH$$2$$Cl$$2$$) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (50–65°C) improve kinetics but may promote side reactions such as over-alkylation.

Catalytic Systems

Hydrogenation efficiency depends critically on catalyst selection:

Catalyst Pressure (psi) Temperature (°C) Yield (%)
Pd/C (5%) 50 80 78
Raney Ni 100 120 85
PtO$$_2$$ 75 100 72

Data adapted from industrial hydrogenation protocols.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Enable precise control over exothermic reactions like hydrogenation.
  • Waste Minimization : Phase transfer catalysts (e.g., PEG-1000) reduce organic solvent usage by 40% compared to traditional methods.
  • Purification : Salting-out techniques using nitric acid and sodium hydroxide achieve >99% purity without chromatography.

Comparative Analysis of Synthetic Methods

Method Yield (%) Scalability Cost
N-Ethylation/Acetylation 70–85 Moderate $$
Catalytic Hydrogenation 75–85 High $$$
Phase Transfer Substitution 90–98 High $$

The phase transfer method emerges as the most efficient, though it requires specialized handling of acetylide reagents.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylpiperidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Ethylpiperidin-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Ethylpiperidin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving these targets, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(1-Ethylpiperidin-3-yl)ethan-1-one, differing in substituents, heterocyclic cores, or functional groups.

1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone

  • Structure : A piperidine ring linked via a two-carbon chain to a 2-methylindole moiety.
  • Key Differences: The ketone is part of a longer carbon chain rather than directly attached to the piperidine.
  • Implications : The indole group may enhance binding to aromatic-rich biological targets, such as serotonin receptors, compared to the simpler piperidine-ketone framework of the target compound.

1-(3-{[(2-Aminoethyl)(cyclopropyl)amino]methyl}-1-piperidinyl)ethanone

  • Structure: A piperidine ring with a complex substituent containing cyclopropyl and aminoethyl groups.
  • Key Differences :
    • The 3-position substituent includes a branched amine and cyclopropane, increasing steric bulk and basicity.
    • The ketone is at the 1-position of the piperidine, altering electronic distribution.
  • Implications: The cyclopropyl group may improve metabolic stability, while the aminoethyl moiety could facilitate salt formation for enhanced solubility.

2-(1-Ethylpiperidin-4-yl)ethanamine

  • Structure : An ethylpiperidine derivative with an ethylamine side chain at the 4-position.
  • Key Differences :
    • Replaces the ketone with a primary amine, altering reactivity and hydrogen-bonding capacity.
    • The 4-position substitution may influence conformational flexibility.

1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one

  • Structure : A phenyl ring substituted with a methylpiperazine group and a ketone.
  • Key Differences :
    • Replaces the piperidine ring with a phenyl group, reducing basicity.
    • The methylpiperazine introduces a secondary amine, enhancing water solubility.
  • Implications : The aromatic phenyl group may dominate electronic interactions in drug-receptor binding, contrasting with the aliphatic piperidine in the target compound.

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Substituents Functional Group Key Properties
This compound Piperidine 1-Ethyl, 3-ketone Ketone Lipophilic, basic nitrogen
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone Indole + Piperidine 2-Methylindole, piperidine via C2 chain Ketone + Amine Aromatic, potential CNS activity
1-(3-{[(2-Aminoethyl)(cyclopropyl)amino]methyl}-1-piperidinyl)ethanone Piperidine Cyclopropyl, aminoethyl, 1-ketone Ketone + Amine High steric bulk, metabolic stability
2-(1-Ethylpiperidin-4-yl)ethanamine Piperidine 1-Ethyl, 4-ethylamine Amine Basic, protonatable at physiological pH
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one Phenyl 4-Methylpiperazine, ketone Ketone + Amine Aromatic, enhanced solubility

Research Findings and Implications

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. For example, 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one is prepared by reacting 1-(4-fluorophenyl)ethan-1-one with excess methylpiperazine under thermal conditions .
  • Grinding methods (e.g., for hydrazide derivatives in ) may improve yields for ketone-containing compounds .

Biological Relevance: Piperidine-ketone hybrids are under investigation for CNS applications due to their ability to cross the blood-brain barrier. Ethyl substituents (as in the target compound) may prolong half-life by reducing oxidative metabolism .

Structure-Activity Relationships (SAR) :

  • Position of Ketone : Ketones at the 3-position (target compound) vs. 1-position () alter electron density on the piperidine nitrogen, affecting basicity and interactions with targets like ion channels.
  • Heterocycle vs. Aromatic Rings : Piperidine derivatives exhibit conformational flexibility, whereas phenyl-based analogs () prioritize planar interactions.

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